molecular formula C10H21NOS B6228974 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol CAS No. 1600877-83-5

4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol

Cat. No.: B6228974
CAS No.: 1600877-83-5
M. Wt: 203.35 g/mol
InChI Key: FTAJUHLNFAMZGU-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol (CID 104319282) is a chiral secondary alcohol with the molecular formula C₁₀H₂₁NOS and a molar mass of 203.34 g/mol. Its structure features a thiomorpholin ring (a sulfur-containing morpholine derivative) substituted with two methyl groups at the 2-position, linked to a butan-2-ol chain via a nitrogen atom. Key structural attributes include:

  • SMILES: CC(CCN1CCSC(C1)(C)C)O
  • InChIKey: FTAJUHLNFAMZGU-UHFFFAOYSA-N
  • Predicted collision cross-section (CCS) values for adducts range from 147.4–157.1 Ų .

Properties

CAS No.

1600877-83-5

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol

InChI

InChI=1S/C10H21NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3

InChI Key

FTAJUHLNFAMZGU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCSC(C1)(C)C)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol typically involves the reaction of 2,2-dimethylthiomorpholine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol with analogous butan-2-ol derivatives:

Compound Name Molecular Formula Key Substituents Applications/Properties Source
This compound C₁₀H₂₁NOS Thiomorpholin (S atom), 2,2-dimethyl Unknown; potential pharmaceutical use
4-(Morpholin-4-yl)butan-2-ol C₈H₁₇NO₂ Morpholin (O atom) Chiral alcohol in Fedrilate (mucolytic drug); enantiomer-selective acylation studied
4-(Thiazol-4-yl)butan-2-ol C₇H₁₁NOS Thiazole (aromatic S/N heterocycle) No data; thiazole may confer bioactivity (e.g., antimicrobial)
1-Chloro-4-(4-chlorophenyl)butan-2-ol C₁₀H₁₁Cl₂O Chlorophenyl, chlorine substituent Likely intermediate for agrochemicals
Bitertanol (Baycor®) C₂₀H₂₃N₃O₂ Biphenyl, triazole Fungicide; high lipophilicity

Structural and Electronic Differences

  • Thiomorpholin vs.
  • Thiazole vs. Thiomorpholin : The aromatic thiazole ring in 4-(thiazol-4-yl)butan-2-ol enables π-π stacking and hydrogen bonding, contrasting with the saturated thiomorpholin’s conformational flexibility .
  • Chlorophenyl/Imidazole Derivatives : Halogenation (e.g., chlorine) or nitrogen-rich substituents (e.g., imidazole) may enhance antimicrobial activity but introduce toxicity concerns .

Physicochemical Properties

  • Molecular Weight: The target compound (203.34 g/mol) is smaller than Bitertanol (337.42 g/mol) but larger than 4-(thiazol-4-yl)butan-2-ol (157.23 g/mol), influencing solubility and bioavailability .
  • Collision Cross-Section (CCS) : The CCS values (147.4–157.1 Ų) suggest moderate polarity, comparable to mid-sized heterocyclic compounds .

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